molecular formula C20H26N4O B11015898 2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11015898
M. Wt: 338.4 g/mol
InChI Key: QMRPUEDLCUYVJV-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a benzyl halide to introduce the benzyl group. The resulting intermediate is further reacted with a suitable cinnolinone precursor under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted and functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the specific biological context, but may include signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar compounds to 2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one include other piperazine derivatives and cinnolinone-based molecules. For example:

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine core but differs in its triazole and phenyl substituents.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another related compound with a chromenone core and similar piperazine substitution.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C20H26N4O/c25-20-14-18-8-4-5-9-19(18)21-24(20)16-23-12-10-22(11-13-23)15-17-6-2-1-3-7-17/h1-3,6-7,14H,4-5,8-13,15-16H2

InChI Key

QMRPUEDLCUYVJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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